molecular formula C19H13N3O3S2 B14952192 3-[(Z)-{6-oxo-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]phenyl acetate

3-[(Z)-{6-oxo-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]phenyl acetate

Cat. No.: B14952192
M. Wt: 395.5 g/mol
InChI Key: UTRSSFOCRVCZEE-UQQCGOLSSA-N
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Description

3-{[(5Z)-6-OXO-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENYL ACETATE is a complex organic compound featuring a triazolo-thiazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(5Z)-6-OXO-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENYL ACETATE typically involves multi-step organic synthesis. The process starts with the preparation of the triazolo-thiazole core, followed by the introduction of the thiophene and phenyl acetate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

3-{[(5Z)-6-OXO-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENYL ACETATE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

3-{[(5Z)-6-OXO-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENYL ACETATE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[(5Z)-6-OXO-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENYL ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Triazolo-thiazole derivatives: Compounds with similar core structures but different substituents.

    Thiophene-containing compounds: Molecules featuring thiophene rings with various functional groups.

    Phenyl acetate derivatives: Compounds with phenyl acetate groups attached to different core structures.

Properties

Molecular Formula

C19H13N3O3S2

Molecular Weight

395.5 g/mol

IUPAC Name

[3-[(Z)-[6-oxo-2-[(E)-2-thiophen-2-ylethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenyl] acetate

InChI

InChI=1S/C19H13N3O3S2/c1-12(23)25-14-5-2-4-13(10-14)11-16-18(24)22-19(27-16)20-17(21-22)8-7-15-6-3-9-26-15/h2-11H,1H3/b8-7+,16-11-

InChI Key

UTRSSFOCRVCZEE-UQQCGOLSSA-N

Isomeric SMILES

CC(=O)OC1=CC=CC(=C1)/C=C\2/C(=O)N3C(=NC(=N3)/C=C/C4=CC=CS4)S2

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C=C2C(=O)N3C(=NC(=N3)C=CC4=CC=CS4)S2

Origin of Product

United States

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